

Application Notes and Protocols for the Reissert Indole Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl indole-5-carboxylate*

Cat. No.: B555148

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

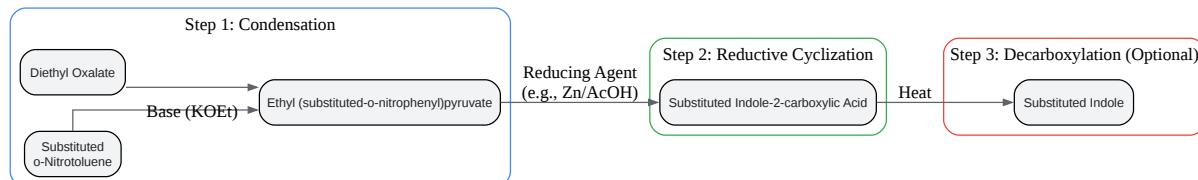
The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique structural and electronic properties make it a crucial pharmacophore in drug discovery, with indole derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The Reissert indole synthesis, a classic and reliable method, provides a powerful tool for the preparation of indoles and, significantly, a diverse range of substituted indoles. This method is particularly valuable for the synthesis of indole-2-carboxylic acids, which are versatile intermediates for further functionalization.

This document provides detailed application notes and experimental protocols for the Reissert indole synthesis of substituted indoles, aimed at researchers, scientists, and professionals in drug development.

Principle of the Reissert Indole Synthesis

The Reissert indole synthesis is a two-step process that begins with the condensation of a substituted o-nitrotoluene with diethyl oxalate in the presence of a strong base to form an ethyl o-nitrophenylpyruvate intermediate. This is followed by a reductive cyclization of the pyruvate derivative to yield the corresponding substituted indole-2-carboxylic acid. The indole-2-

carboxylic acid can then be decarboxylated, if desired, to afford the final substituted indole.[1][2]


A variety of reducing agents can be employed for the cyclization step, with zinc dust in acetic acid being a common choice.[1][2] Other reducing systems include iron powder in acetic acid/ethanol, iron filings in hydrochloric acid, and sodium dithionite.[3] The choice of base for the initial condensation is also critical, with potassium ethoxide often giving better results than sodium ethoxide.[1][2]

Reaction Mechanism

The generally accepted mechanism for the Reissert indole synthesis is as follows:

- Deprotonation: A strong base, typically potassium ethoxide, deprotonates the methyl group of the substituted o-nitrotoluene, forming a resonance-stabilized carbanion. The presence of the ortho-nitro group increases the acidity of the methyl protons, facilitating this step.
- Condensation: The resulting carbanion acts as a nucleophile and attacks one of the carbonyl carbons of diethyl oxalate, leading to the formation of an ethyl substituted o-nitrophenylpyruvate after the elimination of an ethoxide ion.
- Reduction: The nitro group of the pyruvate intermediate is reduced to an amino group using a suitable reducing agent, such as zinc dust in acetic acid.
- Cyclization: The newly formed amino group undergoes an intramolecular nucleophilic attack on the adjacent ketone carbonyl, forming a five-membered ring intermediate.
- Dehydration: The intermediate readily dehydrates to form the aromatic indole ring, yielding the substituted indole-2-carboxylic acid.
- Decarboxylation (Optional): The indole-2-carboxylic acid can be heated, often in the presence of a catalyst like copper chromite in quinoline, to undergo decarboxylation and yield the corresponding substituted indole.

Below is a diagram illustrating the reaction mechanism.

[Click to download full resolution via product page](#)

Caption: Reaction mechanism of the Reissert indole synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the Reissert indole synthesis.

Protocol 1: Synthesis of Ethyl Indole-2-carboxylate (Unsubstituted)

This protocol is adapted from the procedure by Noland and Baude in *Organic Syntheses*.^[4]

A. Potassium salt of ethyl o-nitrophenylpyruvate:

- In a 5-L three-necked round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and condenser, place 300 mL of anhydrous ether.
- While stirring, add 23.4 g (0.6 gram-atom) of potassium metal in small pieces to 1.5 L of absolute ethanol in a separate flask.
- Once all the potassium has dissolved, add the resulting potassium ethoxide solution to the dropping funnel.
- In the 5-L flask, dissolve 68.5 g (0.5 mole) of o-nitrotoluene and 219 g (1.5 moles) of diethyl oxalate in 1 L of anhydrous ether.

- Cool the flask in an ice bath and slowly add the potassium ethoxide solution from the dropping funnel over 2-3 hours with vigorous stirring.
- After the addition is complete, allow the mixture to stir at room temperature overnight.
- Collect the precipitated yellow potassium salt by filtration, wash with anhydrous ether, and dry in a vacuum desiccator.

B. Ethyl indole-2-carboxylate:

- In a 2-L beaker, dissolve the dry potassium salt from the previous step in 1 L of water.
- Cool the solution in an ice bath and acidify by the slow addition of 120 mL of concentrated hydrochloric acid with stirring.
- Extract the resulting oily ethyl o-nitrophenylpyruvate with three 200-mL portions of ether.
- Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the ether to obtain the crude pyruvate.
- In a 5-L flask, prepare a mixture of 1.2 L of glacial acetic acid and 600 mL of water.
- Add 160 g (2.4 g-atoms) of zinc dust to the acetic acid solution.
- While stirring vigorously, add the crude ethyl o-nitrophenylpyruvate dropwise to the zinc-acetic acid mixture. The addition should be regulated to maintain a gentle reflux.
- After the addition is complete, heat the mixture on a steam bath for 1 hour.
- Filter the hot solution to remove excess zinc and zinc acetate.
- Pour the filtrate into 3 L of water and allow it to stand overnight.
- Collect the precipitated crude ethyl indole-2-carboxylate by filtration, wash with water, and dry.
- Recrystallize the crude product from ethanol to obtain pure ethyl indole-2-carboxylate.

Yield: 41–44% based on o-nitrotoluene.[\[4\]](#)

Protocol 2: General Procedure for the Decarboxylation of Substituted Indole-2-carboxylic Acids

This protocol is a general method for the decarboxylation of various substituted indole-2-carboxylic acids.

- In a round-bottom flask, place the substituted indole-2-carboxylic acid.
- Add quinoline as a solvent (approximately 10-20 mL per gram of acid).
- Add a catalytic amount of copper chromite.
- Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into an excess of dilute hydrochloric acid to neutralize the quinoline.
- Extract the product with a suitable organic solvent (e.g., ether or ethyl acetate).
- Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the resulting substituted indole by column chromatography or recrystallization.

Data Presentation: Synthesis of Substituted Indoles

The following tables summarize the synthesis of various substituted indoles via the Reissert method, including reported yields where available in the literature.

Table 1: Synthesis of Substituted Indole-2-carboxylic Acids and Esters

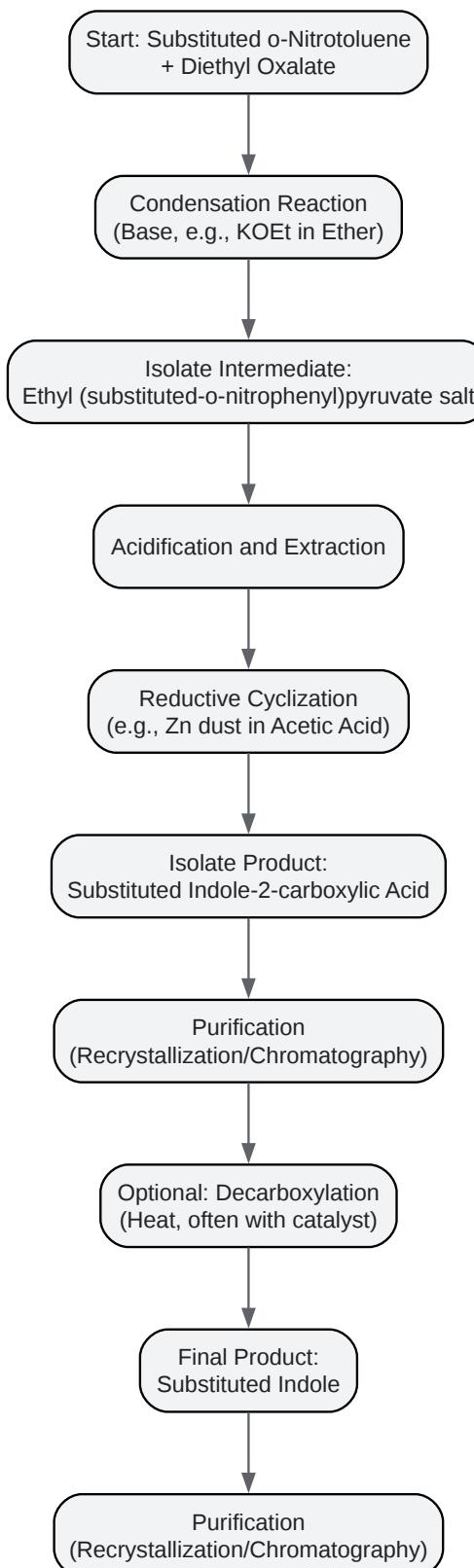

Starting Material	Product	Reducing Agent	Yield	Reference
o-Nitrotoluene	Ethyl indole-2-carboxylate	Zn/AcOH	41-44%	[4]
4-Chloro-2-nitrotoluene	4-Chloroindole-2-carboxylic acid	FeSO ₄ /NH ₄ OH	Not Reported	[3]
5-Chloro-4-fluoro-2-nitrotoluene	Ethyl 5-chloro-4-fluoroindole-2-carboxylate	Not specified	Not Reported	[3]
6-Chloro-4-iodo-2-nitrotoluene	Methyl 6-chloro-4-iodoindole-2-carboxylate	TiCl ₃	Not Reported	[3]
5-Hydroxy-2-nitrotoluene	5-Hydroxyindole-2-carboxylic acid	FeSO ₄ /NH ₄ OH	Not Reported	[3]
6-Hydroxy-2-nitrotoluene	6-Hydroxyindole-2-carboxylic acid	FeSO ₄ /NH ₄ OH	Not Reported	[3]
7-Hydroxy-2-nitrotoluene	7-Hydroxyindole-2-carboxylic acid	FeSO ₄ /NH ₄ OH	Not Reported	[3]

Table 2: Decarboxylation of Substituted Indole-2-carboxylic Acids

Starting Material	Product	Decarboxylation Conditions	Yield	Reference
4-Chloroindole-2-carboxylic acid	4-Chloroindole	Cu ₂ Cl ₂ in quinoline	73-78%	[5]
6-Chloroindole-2-carboxylic acid	6-Chloroindole	Cu ₂ Cl ₂ in quinoline	73-78%	[5]
4-Bromoindole-2-carboxylic acid	4-Bromoindole	Molten Cu ₂ Br ₂ , then quinoline	60%	[5]
6-Bromoindole-2-carboxylic acid	6-Bromoindole	Molten Cu ₂ Br ₂ , then quinoline	60%	[5]
5-Iodoindole-2-carboxylic acid	5-Iodoindole	Copper chromite in quinoline	Good	[5]
4-Fluoroindole-2-carboxylic acid	4-Fluoroindole	Heat above melting point	80%	[5]
5-Fluoroindole-2-carboxylic acid	5-Fluoroindole	Heat above melting point	52%	[5]
6-Fluoroindole-2-carboxylic acid	6-Fluoroindole	Heat above melting point	51%	[5]
7-Fluoroindole-2-carboxylic acid	7-Fluoroindole	Heat above melting point	48%	[5]

Experimental Workflow

A general workflow for the synthesis of a substituted indole using the Reissert method is depicted below.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the Reissert indole synthesis.

Applications in Drug Development

Substituted indoles are of immense interest to the pharmaceutical industry. The Reissert synthesis provides access to a wide variety of these compounds, which can then be evaluated for their therapeutic potential. For instance, halogenated indoles, which can be readily prepared using this method, are precursors to potent enzyme inhibitors and receptor antagonists. The indole-2-carboxylic acid products are also valuable as they can be further modified at the carboxyl group to generate libraries of compounds for high-throughput screening.

Conclusion

The Reissert indole synthesis remains a highly relevant and practical method for the preparation of substituted indoles. Its tolerance for a range of substituents on the starting o-nitrotoluene makes it a versatile tool for accessing diverse indole derivatives. The detailed protocols and compiled data in these application notes should serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Reissert Indole Synthesis of Substituted Indoles]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555148#reissert-indole-synthesis-for-substituted-indoles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com